Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate: is an organic compound with the molecular formula C11H11BrN2O3 and a molecular weight of 299.12 g/mol . This compound is part of the pyrazolo[1,5-A]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with 3-bromo-5-methoxypyridine.
Reaction with Ethyl Ester: The 3-bromo-5-methoxypyridine is reacted with ethyl ester under controlled conditions to form the desired product.
Catalysts and Solvents: Common catalysts include triethylamine, and solvents such as dichloromethane are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity . The process is carefully monitored to maintain the desired temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[1,5-A]pyridine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate has several scientific research applications :
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates targeting various diseases.
Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets . The compound can bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Ethyl 4-bromo-6-methoxypyrazolo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolo[1,5-A]pyridine family :
Ethyl 6-bromo-4-methoxypyrazolo[1,5-A]pyridine-3-carboxylate: Similar in structure but with different substitution patterns.
Methyl pyrazolo[4,3-b]pyridine-6-carboxylates: These compounds have a different pyrazole ring fusion, leading to distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C11H11BrN2O3 |
---|---|
Molecular Weight |
299.12 g/mol |
IUPAC Name |
ethyl 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H11BrN2O3/c1-3-17-11(15)8-5-13-14-6-7(16-2)4-9(12)10(8)14/h4-6H,3H2,1-2H3 |
InChI Key |
FZISKBDJWJGABK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br |
Origin of Product |
United States |
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